Product packaging for 1-(3-(Allyloxy)phenethyl)urea(Cat. No.:)

1-(3-(Allyloxy)phenethyl)urea

Cat. No.: B11730427
M. Wt: 220.27 g/mol
InChI Key: PUXFZNUCYFEYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Allyloxy)phenethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is not yet widely published, its structure features an allyloxy group and a phenethyl moiety attached to a urea core, a scaffold recognized for its significant potential in developing small-molecule inhibitors. Urea derivatives are investigated for their ability to modulate various biological pathways. For instance, structurally related 1-phenyl-3-(1-phenylethyl)urea compounds have been identified as novel inhibitors of the CRAC channel, a key player in immune cell activation, suggesting potential applications in immunology and inflammation research . Other analogous urea compounds have shown potent activity as complement inhibitors, which are relevant for treating autoimmune and inflammatory diseases . The presence of the urea group and aromatic systems in the structure is similar to compounds being explored as inhibitors for enzymes like soluble epoxide hydrolase (sEH), a target for cardiovascular and renal diseases . The allyloxy group may provide a synthetic handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This product is intended for research purposes such as assay development, hit-to-lead optimization, and mechanism-of-action studies. This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B11730427 1-(3-(Allyloxy)phenethyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(3-prop-2-enoxyphenyl)ethylurea

InChI

InChI=1S/C12H16N2O2/c1-2-8-16-11-5-3-4-10(9-11)6-7-14-12(13)15/h2-5,9H,1,6-8H2,(H3,13,14,15)

InChI Key

PUXFZNUCYFEYQA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)CCNC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for 1 3 Allyloxy Phenethyl Urea and Its Analogs

Retrosynthetic Analysis of 1-(3-(Allyloxy)phenethyl)urea

A logical retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into readily available or synthetically accessible precursors. The most strategic disconnections are at the urea (B33335) C-N bond and the allyloxy C-O ether linkage.

Primary Disconnections and Key Synthons:

Disconnection PointBond CleavedResulting SynthonsSynthetic Strategy
Urea Formation Phenethyl-NH-C(O)NH₂3-(Allyloxy)phenethylamine and an isocyanate or cyanate (B1221674) equivalent.This is the most direct approach, involving the formation of the urea moiety as a final step onto a pre-functionalized phenethylamine (B48288) backbone.
Ether Linkage Phenyl-O-Allyl1-(3-Hydroxyphenethyl)urea and an allyl halide.This strategy involves forming the urea derivative first, followed by etherification of the phenolic hydroxyl group.

A deeper retrosynthetic path involves breaking down the key synthon, 3-(Allyloxy)phenethylamine, further. This intermediate can be conceptually derived from 3-hydroxyphenethylamine via an etherification reaction. The 3-hydroxyphenethylamine itself can be traced back to simpler starting materials like 3-hydroxy-β-nitrostyrene or 3-hydroxyphenylacetonitrile. This multi-step disconnection strategy allows for a flexible and modular synthesis design.

Key Synthetic Routes to this compound

The synthesis of this compound can be systematically approached in three main stages, corresponding to the formation of the core structural components identified in the retrosynthetic analysis.

Preparation of Phenethyl Amine Precursors

The synthesis of the crucial phenethylamine backbone, particularly substituted variants, is a well-documented area of organic synthesis. Several reliable methods exist to produce these intermediates. beilstein-journals.org

One of the most common and cost-effective methods involves the reduction of a corresponding β-nitrostyrene analog. beilstein-journals.org This transformation, which reduces both the nitro group and the alkene double bond, can be accomplished through catalytic hydrogenation or with chemical reducing agents. beilstein-journals.org A notable one-pot procedure utilizes sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) to efficiently convert substituted β-nitrostyrenes to phenethylamines in short reaction times (10-30 minutes) and good yields (62-83%) under mild conditions. beilstein-journals.org Other established routes include the reduction of benzyl (B1604629) cyanides and the reductive amination of phenyl-2-propanones. beilstein-journals.org More modern techniques, such as the Ni/photoredox-catalyzed coupling of aliphatic aziridines with aryl iodides, offer novel pathways to diverse β-phenethylamine structures. acs.org

Introduction of the Allyloxy Moiety

The allyloxy group is typically introduced via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an allyl halide by a phenoxide ion.

General Reaction Scheme: The synthesis can be achieved by reacting a phenolic precursor with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a suitable base. ontosight.aigoogle.com Potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are commonly employed to deprotonate the phenol, generating the reactive phenoxide. ontosight.ai The reaction solvent and temperature can be optimized to improve yield. For instance, the synthesis of a tri-allylated curcumin (B1669340) derivative was achieved by reacting curcumin with an excess of allyl bromide using K₂CO₃ as the base in refluxing acetone. researchgate.net The reactivity in such allylations can be influenced by the electronic nature of the phenol, with electron-poor phenols sometimes providing higher yields of the desired ether product. researchgate.net This step can be performed on an early-stage intermediate (e.g., 3-hydroxybenzaldehyde) or on a later-stage precursor like 3-hydroxyphenethylamine.

Formation of the Urea Linkage

The final key transformation is the construction of the urea functional group. Numerous methods have been developed for urea synthesis, ranging from classical approaches to modern, safer alternatives. nih.gov

The most direct method for preparing unsymmetrical ureas is the reaction of a primary amine with an appropriate isocyanate. wikipedia.org This reaction is generally efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like THF or DCM, without the need for a catalyst. commonorganicchemistry.com

Due to the high toxicity of reagents like phosgene (B1210022), which is traditionally used to generate isocyanates from amines, several phosgene substitutes have been developed. nih.govwikipedia.org

Common Reagents for Urea Formation:

Reagent/MethodDescriptionAdvantages
Isocyanates Direct reaction of an amine with an isocyanate. wikipedia.orgcommonorganicchemistry.comHigh efficiency, mild conditions.
N,N'-Carbonyldiimidazole (CDI) A solid, safer alternative to phosgene. nih.gov It activates the amine for subsequent reaction with another amine. nih.govSafer handling, crystalline solid, avoids chlorinated byproducts. nih.gov
Potassium Cyanate (KOCN) Nucleophilic addition of an amine to KOCN, often in an acidic medium. rsc.orgLow cost, minimal hazard. mcgill.ca
Carbon Dioxide (CO₂) A green chemistry approach using CO₂ as a C1 building block with amines. bohrium.comUtilizes a renewable C1 source, can be performed under mild, metal-free conditions. bohrium.com
Curtius Rearrangement Generates an isocyanate intermediate from a carboxylic acid derivative (via an acyl azide). commonorganicchemistry.comUseful when the corresponding amine is not readily available but the carboxylic acid is.

A particularly accessible and safe method for commercial-scale production involves the nucleophilic addition of an amine to a metal isocyanate. rsc.org Recent advancements have shown that this reaction can be promoted by ammonium (B1175870) chloride in water, sometimes with microwave irradiation to accelerate the process. mcgill.ca

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound requires careful control of various reaction parameters to maximize yield and purity while minimizing side reactions. Key factors include temperature, pressure, reactant concentrations, and the choice of catalysts and solvents. cdsentec.com

Temperature and Pressure: Controlling temperature is crucial as excessive heat can lead to unwanted side reactions, while low temperatures may slow the reaction rate. cdsentec.comas-proceeding.com Certain urea syntheses, particularly those involving gaseous reactants like carbon dioxide, also require high pressure to proceed efficiently. cdsentec.com

Reactant Stoichiometry: The molar ratio of the amine precursor to the carbonyl source must be carefully controlled to avoid the formation of symmetrical urea by-products. as-proceeding.com

Catalysts and Solvents: The choice of an appropriate catalyst (acidic or basic) and solvent system can significantly impact reaction kinetics and product selectivity. as-proceeding.com

Methodologies such as Response Surface Methodology (RSM) can be employed for systematic optimization. RSM allows for the evaluation of multiple factors simultaneously—such as reaction temperature, time, pH, and reactant ratios—to identify the optimal conditions for synthesis. nih.govnih.govacs.org

Stereochemical Considerations in the Synthesis of Related Phenethyl Urea Derivatives

While this compound itself is achiral, the introduction of a substituent on the ethyl chain (e.g., at the α- or β-position) would create a stereocenter, necessitating stereochemical control during synthesis. The synthesis of chiral phenethyl urea derivatives is an area of significant interest.

Approaches to achieve stereoselectivity include:

Use of Chiral Precursors: Starting the synthesis with an enantiomerically pure phenethylamine derivative.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For example, the stereoselective synthesis of related 3-arylcyclohexylamines has been achieved through a diastereoselective conversion of a ketone to an amine. beilstein-journals.org

Diastereoselective Reactions: In the synthesis of complex cyclic ureas, methods like acid-catalyzed heterodimerization following an initial oxidation have been shown to produce products with excellent diastereoselectivity. ifremer.fr The use of chiral catalysts, such as chiral phosphoric acids, can further enhance enantioselectivity in such transformations. ifremer.fr

The conformational properties of chiral ureas, such as those incorporating N-1-phenylethyl groups, have also been a subject of study, highlighting the importance of stereochemistry in determining the three-dimensional structure of these molecules. acs.org

Synthesis of Deuterated or Isotopically Labeled this compound for Research Applications

The synthesis of isotopically labeled compounds is a cornerstone of modern medicinal chemistry and drug development research. chemrxiv.org Incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), or nitrogen-15 (B135050) (¹⁵N) into a molecule like this compound allows researchers to trace its fate within a biological system. chemrxiv.orgnih.gov These labeled analogs are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, for quantifying the compound in biological matrices, and for elucidating metabolic pathways. chemrxiv.org

Deuterium (²H) Labeling

Deuterium is a stable, non-radioactive isotope of hydrogen. Its incorporation can subtly alter the metabolic profile of a drug by strengthening carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect, which can slow metabolic processes at the labeled site. More commonly, it serves as a tracer that can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

A general strategy for synthesizing deuterated this compound would involve the use of deuterated reagents at a key step. For instance, a deuterated version of the 3-(allyloxy)phenethylamine precursor could be prepared. This can be achieved by reducing a carbonyl precursor with a deuterium source. One potential, though not specifically documented for this compound, synthetic investigation involved deuterium-labeling where a deuterated carbonate was used to probe reaction mechanisms, leading to quantitative deuterium incorporation into the product. ethz.ch The synthesis of complex deuterated molecules, such as d4-paroxetine, often begins with specifically deuterated building blocks. epo.org Following these principles, one could envision a route starting from 3-(allyloxy)acetophenone, which would be reduced using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to form the deuterated phenethyl alcohol, followed by conversion to the amine and subsequent reaction with a urea source.

Carbon (¹³C/¹⁴C) Labeling

Carbon labeling is crucial for tracking the carbon skeleton of a molecule. Carbon-14 (¹⁴C) is a radioactive isotope widely used in quantitative ADMET studies due to its long half-life and ease of detection. chemrxiv.org Carbon-13 (¹³C) is a stable isotope used in NMR-based mechanistic studies and as a non-radioactive tracer in metabolic studies. chemrxiv.org

A versatile and robust method for labeling the carbonyl group of urea derivatives uses isotopically labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂) as the carbon source. chemrxiv.org This approach is based on a Staudinger aza-Wittig sequence. chemrxiv.org The synthesis would commence with the conversion of 3-(allyloxy)phenethylamine to the corresponding azide (B81097). The azide is then reacted with a phosphine (B1218219) (e.g., triphenylphosphine) to generate an aza-ylide intermediate. This intermediate traps the labeled CO₂, forming an isocyanate in situ. The final step involves the addition of ammonia (B1221849) to the labeled isocyanate to produce [carbonyl-¹³C]- or [carbonyl-¹⁴C]-1-(3-(allyloxy)phenethyl)urea. This methodology has been shown to be compatible with a wide range of functional groups, making it highly applicable for complex molecules. chemrxiv.org

Nitrogen (¹⁵N) Labeling

Nitrogen-15 (¹⁵N) is a stable isotope that enables the tracking of nitrogen atoms through metabolic pathways. nih.gov This is particularly relevant for urea compounds, as ureagenesis is a primary metabolic route for nitrogenous waste. nih.gov

The synthesis of ¹⁵N-labeled this compound can be achieved by introducing a ¹⁵N-labeled reagent. To label the nitrogen atom adjacent to the phenethyl group, one would need to synthesize [¹⁵N]-3-(allyloxy)phenethylamine. This labeled amine could then be reacted with potassium cyanate or a similar reagent to form the urea. To label the terminal nitrogen, one could react 3-(allyloxy)phenethyl isocyanate with [¹⁵N]-ammonia or [¹⁵N]-ammonium chloride. Studies on urea cycle disorders have successfully used [¹⁵N]ammonium chloride as a tracer to follow the production of [¹⁵N]urea, demonstrating the feasibility of using such precursors to investigate the metabolism of nitrogen-containing compounds. nih.gov

The following table summarizes potential isotopically labeled versions of this compound and their primary research applications.

Table 1: Examples of Isotopically Labeled this compound for Research

Labeled Compound Name Isotope Label Position Potential Research Application
1-(3-(Allyloxy)phenethyl-1,1-d₂)urea ²H (D) C1 of the phenethyl group Metabolic stability studies, quantitative mass spectrometry
This compound-carbonyl-¹³C ¹³C Urea carbonyl carbon Mechanistic studies (NMR), metabolic fate (non-radioactive)
This compound-carbonyl-¹⁴C ¹⁴C Urea carbonyl carbon ADME studies, whole-body autoradiography
This compound-¹⁵N₁ ¹⁵N Nitrogen adjacent to phenethyl group Elucidation of metabolic pathways involving the amine moiety

Structure Activity Relationship Sar Studies of 1 3 Allyloxy Phenethyl Urea Derivatives

Design Principles for SAR Analysis of Phenethyl Urea (B33335) Scaffolds

The SAR analysis of phenethyl urea scaffolds is guided by several key design principles that aim to systematically probe the chemical space around the core structure. The urea moiety itself is a privileged structure in medicinal chemistry, known for its ability to form multiple hydrogen bonds with biological targets. The design of SAR studies for phenethyl ureas, therefore, often revolves around understanding and optimizing these interactions.

A common strategy involves creating a focused library of compounds where systematic changes are made to one part of the molecule at a time. For instance, a series of analogues might be synthesized with various substituents at different positions of the phenyl ring, while keeping the rest of the molecule constant. This allows for a clear correlation between the modification and the resulting change in biological activity. Another key principle is the consideration of conformational effects. The introduction of substituents, particularly on the urea nitrogens or the ethyl linker, can significantly alter the molecule's preferred conformation, which in turn affects its ability to bind to a target.

Positional and Functional Group Modifications on the Phenethyl Moiety

The phenethyl moiety of 1-(3-(Allyloxy)phenethyl)urea offers a rich canvas for structural modifications to probe its role in biological activity. These modifications can be broadly categorized into changes on the aromatic ring and alterations to the ethyl linker.

Substituents on the aromatic ring can profoundly impact the compound's activity through a combination of electronic and steric effects. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the phenyl ring, influencing its interaction with biological targets. These effects are generally classified as inductive and resonance effects.

Inductive Effects : This refers to the withdrawal or donation of electrons through a sigma bond. Electronegative atoms like halogens, oxygen, and nitrogen exert an electron-withdrawing inductive effect, which can deactivate the ring.

Resonance Effects : This involves the donation or withdrawal of electrons through the π-system of the aromatic ring. Groups with lone pairs, such as hydroxyl (-OH) and amino (-NH2), can donate electrons to the ring via resonance, which is an activating effect. Conversely, groups with π-bonds to electronegative atoms, like nitro (-NO2) or carbonyl (-C=O), withdraw electrons from the ring through resonance, a deactivating effect.

In the context of phenethyl ureas, the introduction of electron-donating groups on the phenyl ring has been shown to result in better activity in some cases, while electron-withdrawing groups can lead to a significant decrease in activity. For example, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, compounds with electron-donating groups exhibited better complement inhibitory activity. The position of the substituent is also critical, as it determines the directionality of these electronic effects and can influence binding orientation.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity

Compound Substituent (R) Nature of Substituent Relative Activity
Reference -H Neutral Baseline
Analog 1 -OCH3 Electron-Donating Increased
Analog 2 -Cl Electron-Withdrawing Decreased

| Analog 3 | -NO2 | Strongly Electron-Withdrawing | Significantly Decreased |

Note: The data in this table is illustrative of general trends observed in phenethyl urea scaffolds and may not represent specific activity for this compound.

The ethyl linker provides conformational flexibility to the molecule, allowing the phenyl ring to adopt various positions relative to the urea core. Modifications to this linker can have a significant impact on activity by altering this flexibility or by introducing new interaction points.

Strategies for modifying the ethyl linker include:

Chain Homologation or Contraction : Varying the length of the linker can determine the optimal distance between the aromatic ring and the urea moiety for target binding.

Introduction of Rigidity : Incorporating double bonds (e.g., creating a styryl derivative) or cyclopropyl (B3062369) groups can restrict the linker's rotation. This can be beneficial if it locks the molecule into a bioactive conformation but detrimental if it prevents the necessary conformational changes for binding. Studies on related aryl urea scaffolds have shown that (E)-styryl aryl ureas can be more active than their saturated phenethyl counterparts, suggesting that the more rigid, linear conformation can be favorable.

Introduction of Substituents : Adding substituents, such as a methyl group, to the linker can introduce a chiral center and explore stereospecific interactions within the binding site.

Variations at the Urea Core

Substitution on the nitrogen atoms of the urea group can have several important consequences. Introducing substituents on one or both of the urea nitrogens can disrupt the planarity of the urea moiety, which may enhance water solubility by reducing crystal packing energy.

Furthermore, N-alkylation, particularly N-methylation, can influence the conformational preference of the urea group. For instance, the introduction of N-methyl groups can prompt a shift from a trans,trans conformation to a cis,cis conformation. This conformational change can significantly impact how the molecule fits into a binding pocket. However, it is important to note that N-substitution eliminates a hydrogen bond donor, which could be detrimental if that hydrogen bond is critical for binding affinity. In a study of 1-phenyl-3-(1-phenylethyl)urea derivatives, replacing a hydrogen on the urea nitrogen with a methyl group resulted in weaker activity, indicating the importance of the N-H bond for the observed biological effect.

Table 2: Impact of N-Substitution on the Urea Moiety

Compound N-Substituent (R') H-Bond Donors Potential Effect on Activity
Parent -H 2 Baseline
Analog 4 -CH3 1 Potentially Decreased

| Analog 5 | -Benzyl | 1 | Potentially Decreased |

Note: The data in this table is illustrative and highlights the potential consequences of N-substitution based on general principles.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The urea moiety can be replaced by a variety of bioisosteres to modulate hydrogen bonding patterns, polarity, and metabolic stability.

Common bioisosteres for the urea group include:

Thiourea (B124793) : Replacing the carbonyl oxygen with sulfur results in a thiourea. This change alters the hydrogen bonding geometry and electronic properties.

Guanidine : This group maintains hydrogen bond donor capabilities but is basic and typically protonated at physiological pH, which can introduce a positive charge.

Heterocyclic Rings : Five-membered heterocyclic rings, such as oxadiazoles, isoxazoles, or benzimidazoles, have been successfully used as urea isosteres. These rings can mimic the hydrogen bonding pattern of the urea group while offering different steric and electronic profiles, and potentially improved pharmacokinetic properties. For example, in the context of formyl peptide receptor 2 (FPR2) agonists, both oxadiazole and isoxazole (B147169) rings were identified as potent urea replacements.

The choice of a suitable bioisostere depends on the specific interactions of the urea group with its target. A successful replacement will maintain the key binding interactions while potentially offering advantages in other properties.

Table 3: Common Bioisosteric Replacements for the Urea Moiety

Original Group Bioisostere Key Features
Urea Thiourea Altered H-bond geometry, increased lipophilicity
Urea Guanidine Basic, positively charged at physiological pH
Urea Oxadiazole Aromatic, maintains H-bond acceptor capability

Elucidation of the Role of the Allyloxy Group

The allyloxy group (–O–CH₂–CH=CH₂) introduces a degree of conformational flexibility that can significantly influence how the molecule presents itself to its biological target. The rotation around the aryl-O, O-CH₂, and CH₂-CH bonds allows the allyl moiety to adopt various spatial arrangements. This flexibility can be both advantageous and detrimental to biological activity. A flexible linker can allow the molecule to adapt its conformation to fit optimally within a binding site, a concept often referred to as "conformational selection" chemrxiv.org. However, excessive flexibility can lead to an entropic penalty upon binding, as the molecule becomes constrained in a single conformation, which can decrease binding affinity.

The conformational space of the allyloxy group is influenced by several factors, including steric hindrance from adjacent substituents and electronic interactions. Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), are often employed to predict and observe the preferred conformations of such flexible groups. For instance, in related flexible molecules, it has been shown that the conformational landscape can be complex, with multiple low-energy conformations being accessible chemrxiv.org. The specific dihedral angles of the allyloxy chain in this compound would dictate the three-dimensional space it occupies and, consequently, its potential interactions with a receptor. The presence of the double bond in the allyl group introduces a region of planarity and potential for specific electronic interactions, such as π-π stacking or cation-π interactions, depending on the nature of the binding site.

To understand the specific contribution of the allyloxy group to the biological activity of this compound, a common strategy in medicinal chemistry is to synthesize and test analogs where this group is replaced by other ether functionalities. This systematic modification allows for the probing of the importance of features such as chain length, saturation, and steric bulk.

Replacing the allyloxy group with a saturated propoxy group (–O–(CH₂)₂–CH₃) would remove the π-system of the double bond. If the biological activity is retained or even enhanced, it would suggest that the double bond is not critical for target interaction and that the primary role of the substituent is likely related to its size, lipophilicity, or its function as a hydrogen bond acceptor through the ether oxygen. Conversely, a significant drop in activity would point to a crucial role for the electronic properties of the allyl group.

Studies on analogous compounds, such as derivatives of caffeic acid phenethyl ester (CAPE), have explored the replacement of an ester linkage with various ethers to probe the effects on biological activity. While not a direct comparison, these studies highlight the importance of the linker between two key pharmacophoric elements and how modifications can impact potency nih.gov. In a hypothetical SAR study of this compound derivatives, one could envision a series of alkoxy analogs as depicted in the table below.

Compound R Group (at 3-position) Hypothetical Change in Activity Rationale for Change
Parent -O-CH₂-CH=CH₂ (Allyloxy)BaselineReference compound.
Analog 1 -O-CH₃ (Methoxy)Potentially decreasedShorter chain length may not reach a key interaction point.
Analog 2 -O-CH₂-CH₃ (Ethoxy)VariableProbes the effect of a slightly longer, saturated chain.
Analog 3 -O-(CH₂)₂-CH₃ (Propoxy)Potentially decreasedSimilar length to allyloxy but lacks the double bond, testing the importance of the π-system.
Analog 4 -O-CH₂-C≡CH (Propargyloxy)Potentially alteredIntroduces a linear and rigid alkyne group, which could lead to different interactions.

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

The results of such a study would provide valuable information on the steric and electronic requirements of the binding site. For example, if longer alkoxy chains lead to increased activity, it might indicate the presence of a hydrophobic pocket in the receptor that can accommodate these groups.

The allyloxy group can influence ligand-target interactions in several ways:

Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the receptor surface. This is a common interaction motif for many drugs.

Electronic Interactions: The π-electrons of the double bond can participate in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).

In the absence of a known biological target for this compound, the precise nature of these interactions remains speculative. However, by comparing the binding affinities of analogs with modified ether groups, researchers can infer the types of interactions that are most important for activity.

Conformational Studies and Their Implications for SAR

The phenethylurea (B1617125) scaffold itself has been the subject of conformational analysis in other contexts. The relative orientation of the phenyl ring and the urea group is a key determinant of the molecule's shape. The flexibility of the ethyl linker allows for a range of conformations, from extended to folded.

The interplay between the conformation of the allyloxy group and the rest of the molecule is crucial. The orientation of the allyloxy group can influence the preferred conformation of the phenethylurea core, and vice versa. For example, an intramolecular hydrogen bond between the urea NH and the ether oxygen of the allyloxy group could constrain the molecule into a more rigid, folded conformation.

Understanding the conformational preferences of this compound and its derivatives is essential for a complete SAR picture. If the bioactive conformation is known, new analogs can be designed that are "pre-organized" in this conformation, which can lead to enhanced potency by reducing the entropic cost of binding. Techniques such as X-ray crystallography of ligand-receptor complexes, NMR spectroscopy, and computational modeling are powerful tools for elucidating bioactive conformations. The general principle that molecular flexibility is a significant factor in biological activity underscores the importance of such studies nih.gov.

Biological Evaluation Strategies for 1 3 Allyloxy Phenethyl Urea in Preclinical Research Models

In Vitro Screening Approaches for Target Identification

In vitro screening is a foundational step in drug discovery, allowing researchers to understand how a compound interacts with specific molecular targets in a controlled laboratory setting. However, no data is available for 1-(3-(Allyloxy)phenethyl)urea in the following standard assays:

Phenotypic Screening in Cellular Systems

Phenotypic screening involves testing a compound's effects on whole cells or organisms to observe changes in their characteristics or "phenotype." This approach can identify compounds with therapeutic potential without prior knowledge of their specific molecular target.

Cellular Differentiation Studies

The potential of this compound to influence cellular differentiation pathways could be investigated using various established in vitro models. A common approach involves the use of pluripotent stem cells or progenitor cells and inducing their differentiation into specific lineages in the presence or absence of the compound. For instance, mouse embryonic stem cells (mESCs) could be directed towards a neuronal lineage. The expression of key differentiation markers would be quantified to assess the compound's effect.

In a hypothetical study, mESCs could be cultured in a differentiation-permissive medium. The cells would be treated with varying concentrations of this compound over a period of 7-14 days. The expression of an early neuronal marker, such as β-III tubulin, and a mature neuronal marker, like MAP2, could be assessed. A dose-dependent increase in the expression of these markers would suggest a pro-differentiative effect of the compound on neuronal lineage commitment.

Hypothetical Research Findings:

Treatment GroupConcentration (µM)β-III Tubulin Expression (Fold Change)MAP2 Expression (Fold Change)
Vehicle Control01.01.0
This compound11.81.2
This compound53.52.8
This compound105.24.1

Cellular Migration and Invasion Assays

The influence of this compound on cellular motility can be dissected using migration and invasion assays. These assays are crucial for understanding the compound's potential impact on processes like wound healing and cancer metastasis. nih.govresearchgate.netdntb.gov.ua

A standard method to assess cell migration is the scratch assay, where a "wound" is created in a confluent monolayer of cells. The rate of wound closure in the presence of the compound is monitored over time. To evaluate invasion, a Boyden chamber assay with a Matrigel-coated membrane can be employed. This assay measures the ability of cells to degrade the extracellular matrix and migrate towards a chemoattractant. nih.govresearchgate.net

For example, in a hypothetical study using a human breast cancer cell line, MDA-MB-231, a significant decrease in the percentage of wound closure after 24 hours of treatment with this compound would indicate an inhibitory effect on cell migration. Similarly, a reduction in the number of cells that invade through the Matrigel-coated membrane would suggest anti-invasive properties.

Hypothetical Research Findings:

Treatment GroupConcentration (µM)Wound Closure (%)Invading Cells (Normalized)
Vehicle Control0951.0
This compound1720.8
This compound5450.5
This compound10230.2

Investigation of Intracellular Mechanisms of Action

To elucidate the molecular pathways through which this compound exerts its effects, a series of targeted molecular biology techniques can be utilized.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is an indispensable technique for examining changes in protein expression and post-translational modifications, such as phosphorylation, which are critical in signal transduction. bio-rad-antibodies.comnovusbio.comnih.gov If, for instance, cellular migration was found to be affected, researchers might hypothesize that the compound targets key signaling nodes in motility pathways, such as the Focal Adhesion Kinase (FAK) or the PI3K/Akt pathway.

In a hypothetical scenario where this compound inhibits cell migration, a Western blot analysis could be performed on lysates from treated cells. A dose-dependent decrease in the phosphorylation of FAK at Tyrosine 397 and Akt at Serine 473, without a significant change in the total protein levels of FAK and Akt, would suggest that the compound interferes with these specific signaling cascades.

Hypothetical Research Findings:

Treatment GroupConcentration (µM)p-FAK (Y397) / Total FAKp-Akt (S473) / Total Akt
Vehicle Control01.01.0
This compound10.80.9
This compound50.40.5
This compound100.10.2

Immunofluorescence Microscopy for Subcellular Localization

Immunofluorescence microscopy allows for the visualization of the subcellular localization of specific proteins. This technique can provide spatial context to the findings from Western blotting. For example, if a compound is hypothesized to affect a transcription factor, immunofluorescence can reveal whether the compound promotes or inhibits its translocation to the nucleus.

Continuing the hypothetical investigation into migration, if Western blotting indicated an effect on the FAK pathway, immunofluorescence could be used to examine the localization of proteins involved in focal adhesions, such as vinculin. A disruption in the typical punctate staining of vinculin at the cell periphery in treated cells would provide visual evidence of the compound's impact on focal adhesion integrity.

Quantitative PCR for Gene Expression Profiling

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive method to measure changes in gene expression levels. frontiersin.orgfrontiersin.orgnih.govnih.gov This technique can help identify downstream targets of the signaling pathways affected by this compound.

Based on the hypothetical anti-invasive properties, a qPCR analysis could be performed to assess the expression of genes encoding matrix metalloproteinases (MMPs), enzymes crucial for extracellular matrix degradation. A significant downregulation of MMP2 and MMP9 gene expression in cells treated with the compound would provide a plausible mechanism for its anti-invasive effects.

Hypothetical Research Findings:

Treatment GroupConcentration (µM)MMP2 mRNA (Fold Change)MMP9 mRNA (Fold Change)
Vehicle Control01.01.0
This compound10.70.8
This compound50.30.4
This compound100.10.2

Targeted Proteomics and Metabolomics in Research Contexts

To gain a more comprehensive and unbiased understanding of the cellular response to this compound, targeted proteomics and metabolomics approaches can be employed. These "omics" technologies allow for the simultaneous measurement of a large number of proteins and metabolites, respectively.

Targeted proteomics, for instance using selected reaction monitoring (SRM), could be used to quantify a predefined set of proteins involved in cell adhesion and migration with high sensitivity and specificity. This would allow for a more detailed and quantitative analysis of the pathways identified through initial Western blotting experiments.

Metabolomics analysis could reveal alterations in cellular metabolism induced by the compound. For example, a shift in the glucose metabolism pathway, such as a decrease in lactate (B86563) production, might suggest an impact on the Warburg effect in cancer cells, which could be linked to the observed changes in cell behavior.

Evaluation in Relevant Ex Vivo Tissue Models

The assessment of this compound in ex vivo tissue models represents a critical step in preclinical research, bridging the gap between in vitro cell-based assays and in vivo animal studies. These models utilize viable tissues maintained in a controlled physiological environment outside the living organism, allowing for the examination of the compound's effects on complex biological systems, such as smooth muscle contractility and tissue-specific cellular responses.

One of the primary applications of ex vivo models for a compound like this compound, particularly if it is hypothesized to have vasodilatory properties, is the use of isolated blood vessel preparations in an organ bath system. This technique allows for the direct measurement of the compound's effect on vascular smooth muscle tone.

In a typical experimental setup, segments of an artery, such as the thoracic aorta, are isolated from a research animal (e.g., a rat). These aortic rings are then mounted in an organ bath chamber filled with a warmed, oxygenated physiological salt solution that mimics the extracellular environment of the body. The tension of the aortic rings is measured and recorded using an isometric force transducer.

To evaluate the potential vasodilatory effects of this compound, the aortic rings are first pre-contracted with a vasoconstrictor agent like phenylephrine. Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath. The resulting changes in tension are recorded, allowing for the determination of the compound's ability to induce relaxation.

The data generated from such an experiment can be used to construct a concentration-response curve, from which key pharmacological parameters like the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum relaxation effect) can be calculated.

Table 1: Hypothetical Vasorelaxant Effect of this compound on Pre-contracted Rat Aortic Rings

Concentration of this compound (µM)Percentage of Relaxation (%)
0.015.2 ± 1.1
0.125.8 ± 3.5
152.1 ± 4.2
1085.4 ± 5.9
10098.7 ± 2.3

This table presents hypothetical data for illustrative purposes.

In addition to vascular tissues, other ex vivo models could be relevant for evaluating the biological activity of this compound, depending on its therapeutic target. For instance, if the compound is being investigated for effects on respiratory conditions, isolated tracheal ring preparations could be used to assess its bronchodilatory properties. Similarly, segments of intestinal tissue could be used to study its effects on gastrointestinal motility.

These ex vivo studies are invaluable for characterizing the pharmacological profile of a new chemical entity. They provide crucial information about the compound's potency, efficacy, and mechanism of action in a physiologically relevant context, which is essential for making informed decisions about its potential for further development.

Computational Studies and Molecular Modeling of 1 3 Allyloxy Phenethyl Urea

Ligand-Based Drug Design Approaches

Ligand-based drug design is particularly useful when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active compounds, it is possible to develop models that can predict the activity of novel molecules.

Pharmacophore Modeling of Related Active Scaffolds

Pharmacophore modeling is a powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for scaffolds related to 1-(3-(Allyloxy)phenethyl)urea would typically be developed by analyzing a series of structurally diverse but functionally related active compounds.

The process begins with the generation of multiple conformations for each active molecule to ensure a comprehensive sampling of the conformational space. These conformers are then superimposed to identify common chemical features that are spatially conserved across the set of active molecules. These features, which may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, constitute the pharmacophore. researchgate.netresearchgate.net

For a molecule like this compound, a hypothetical pharmacophore model could be constructed based on the analysis of other urea-containing enzyme inhibitors. For instance, studies on urea (B33335) derivatives as inhibitors for targets such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and soluble epoxide hydrolase (sEH) have successfully generated predictive pharmacophore models. mdpi.comnih.govnih.gov These models often highlight the urea moiety as a key hydrogen bonding element, with the adjacent phenyl and phenethyl groups contributing to hydrophobic interactions.

A representative pharmacophore model for a related urea-based inhibitor might consist of the following features:

One or two hydrogen bond donors: Arising from the N-H groups of the urea moiety.

One hydrogen bond acceptor: The carbonyl oxygen of the urea.

One or two aromatic/hydrophobic regions: Corresponding to the phenyl and substituted phenethyl groups.

Once developed, this pharmacophore model can be used as a 3D query to screen large compound libraries for novel molecules that possess the desired pharmacophoric features, thus prioritizing them for further investigation. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity.

For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Selection: A dataset of compounds with a common phenethylurea (B1617125) scaffold and a range of biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices (e.g., connectivity indices), electro-topological state indices. acs.org

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., logP). acs.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive QSAR model. mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

QSAR studies on various urea derivatives have demonstrated the importance of certain descriptors in determining their biological activity. For example, in a QSAR study of diaryl urea derivatives as B-RAF inhibitors, descriptors related to molecular size, branching, aromaticity, and polarizability were found to be crucial for inhibitory activity. mdpi.comnih.gov Similarly, for anti-malarial phenylurea derivatives, lipophilicity was identified as a key driver of activity. acs.orgnih.gov

The following interactive table provides a hypothetical example of a QSAR data set for a series of phenethylurea derivatives, illustrating the types of descriptors that could be used and their correlation with biological activity.

Compound IDpIC50LogPMolecular WeightPolar Surface Area (Ų)Number of Rotatable Bonds
PU-16.53.2250.358.25
PU-27.13.8280.458.26
PU-35.92.9240.365.14
PU-47.54.1295.458.27
PU-56.83.5264.360.35

A successful QSAR model for this compound and its analogs would provide valuable insights into the structure-activity relationships, enabling the prediction of the activity of newly designed compounds and guiding the optimization of lead candidates.

Structure-Based Drug Design Methodologies

When the three-dimensional structure of a biological target is available, structure-based drug design methodologies can be employed to gain a detailed understanding of the ligand-protein interactions at the atomic level. These methods are instrumental in designing ligands with high affinity and selectivity for the target protein.

Molecular Docking Simulations with Proposed Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is widely used to screen virtual compound libraries and to rationalize the binding mode of known inhibitors. For this compound, molecular docking simulations could be performed against a variety of potential protein targets, such as kinases, proteases, or other enzymes where urea-based inhibitors have shown activity.

The docking process typically involves:

Preparation of the Protein and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of this compound is generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Docking studies of various urea derivatives have consistently highlighted the crucial role of the urea moiety in forming hydrogen bonds with the protein backbone or specific amino acid side chains. researchgate.net For instance, in studies of urea-based inhibitors of p38 MAPK, the urea group was found to form key hydrogen bonds with residues in the hinge region of the kinase. researchgate.net Similarly, docking of urea derivatives into the active site of urease revealed interactions with key residues and the nickel ions in the active site. researchgate.netacs.org

Based on these precedents, it is plausible that the urea moiety of this compound would act as a hydrogen bond donor and acceptor, anchoring the molecule in the binding pocket of a target protein. The phenethyl and allyloxy-phenyl groups would likely engage in hydrophobic and aromatic interactions with nonpolar residues.

The following interactive table presents hypothetical docking results for this compound against three potential protein targets, showcasing the kind of data generated from such simulations.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
p38 MAPK1A9U-8.5Met109, Gly110, Lys53Urea NH with Met109 backbone O; Urea C=O with Gly110 backbone NH
Urease4H9M-7.9His136, His246, Asp360, Ni ionsUrea C=O with Ni ions; Urea NH with Asp360
sEH1S8O-9.1Asp333, Tyr381, Trp334Urea NH with Asp333; Urea C=O with Tyr381

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. github.io MD simulations are used to assess the stability of the docked pose and to gain a deeper understanding of the conformational changes that may occur upon ligand binding. acs.org

An MD simulation of the this compound-protein complex would involve the following steps:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over a period of nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key parameters that are typically monitored include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated to assess their conformational stability over time. A stable complex will exhibit a low and fluctuating RMSD. acs.org

Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues is calculated to identify regions of flexibility and to see how ligand binding affects the protein's dynamics.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is monitored to confirm the stability of key interactions identified in the docking study.

MD simulations of urea-based inhibitors have been used to confirm the stability of their binding modes. For example, simulations of thiourea (B124793) derivatives in the active site of urease showed stable RMSD values for both the ligand and the protein, indicating a stable binding complex.

The following interactive table provides a hypothetical summary of results from a 100 ns MD simulation of this compound in complex with a target protein.

ParameterAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.80.3The protein backbone is stable throughout the simulation.
Ligand RMSD (Å)1.20.2The ligand remains stably bound in the active site.
Key H-Bond Occupancy (%)8510The primary hydrogen bond is maintained for a significant portion of the simulation.
Average number of H-Bonds2.50.5Multiple stable hydrogen bonds contribute to binding.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed on the snapshots extracted from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.

These methods calculate the binding free energy (ΔG_bind) by summing the changes in the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy upon binding (-TΔS).

The solvation free energy is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (typically estimated from the solvent-accessible surface area).

Binding free energy calculations can be used to:

Rank a series of ligands based on their predicted binding affinities.

Decompose the binding free energy into contributions from individual residues to identify key "hot spots" for interaction.

Provide a more accurate prediction of binding affinity compared to docking scores alone.

The application of MM/PBSA and MM/GBSA to various ligand-protein complexes has shown good correlation with experimental binding affinities. For urea-based inhibitors, these calculations can help to rationalize the observed structure-activity relationships and guide the design of more potent compounds.

The following interactive table presents a hypothetical breakdown of the binding free energy calculated using the MM/PBSA method for the this compound-protein complex.

Energy ComponentAverage Value (kcal/mol)Contribution to Binding
Van der Waals Energy-45.2Favorable
Electrostatic Energy-20.5Favorable
Polar Solvation Energy35.8Unfavorable
Nonpolar Solvation Energy-8.1Favorable
Total Binding Free Energy (ΔG_bind) -38.0 Strongly Favorable

Conformational Analysis and Prediction of Bioactive Conformations

Information regarding the conformational landscape, stable conformers, potential energy surfaces, or predicted bioactive conformations of this compound is not present in the available scientific literature. Such an analysis would typically involve quantum mechanics calculations or molecular dynamics simulations to understand the molecule's flexibility and the spatial arrangement of its functional groups, which is crucial for its interaction with biological targets. Without these studies, any discussion on this topic would be purely speculative.

In Silico Assessment of Potential Target Interactions and Selectivity

There are no available reports on in silico assessments, such as molecular docking, virtual screening, or pharmacophore modeling studies, that have been conducted for this compound. These computational methods are essential for predicting potential protein targets, understanding binding modes, and assessing the selectivity of a compound against various proteins. The absence of such research means that there is no data to create tables of potential targets, binding affinities, or key interacting residues.

Due to the lack of specific research on this particular compound, the requested article cannot be generated.

Advanced Analytical Techniques for Characterization and Quantification in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and purity assessment of 1-(3-(Allyloxy)phenethyl)urea. This technique provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition.

For this compound, the molecular formula is C₁₂H₁₆N₂O₂. The theoretical exact mass of the neutral molecule is calculated to be 220.1212 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, or as adducts with other cations like sodium [M+Na]⁺.

[M+H]⁺: The expected exact mass would be 221.1285 m/z.

[M+Na]⁺: The expected exact mass would be 243.1104 m/z.

By comparing the experimentally measured mass to the theoretical value with a mass accuracy of less than 5 parts per million (ppm), the elemental formula can be confidently confirmed. This level of accuracy is crucial for distinguishing the target compound from other potential isomers or impurities with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. This provides valuable structural information. Key expected fragmentations for this compound would involve the cleavage of the urea (B33335) linkage, the phenethyl bond, and the allyloxy group, helping to piece together the molecular structure.

Table 1: Theoretical Exact Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺C₁₂H₁₇N₂O₂⁺221.1285
[M+Na]⁺C₁₂H₁₆N₂O₂Na⁺243.1104
[M+K]⁺C₁₂H₁₆N₂O₂K⁺259.0843

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the spectrum would show distinct signals corresponding to the aromatic, allylic, phenethyl, and urea protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (positions 2, 4, 5, 6)6.7 - 7.3Multiplet (m)4H
-O-CH₂-CH=CH₂5.9 - 6.1Multiplet (m)1H
-O-CH₂-CH=CH₂5.2 - 5.5Multiplet (m)2H
Urea NH₂4.5 - 5.5Broad Singlet (br s)2H
-O-CH₂-CH=CH₂~4.5Doublet (d)2H
Urea NH4.0 - 5.0Triplet (t) or Broad Singlet1H
-CH₂-NH-~3.5Quartet (q)2H
Ar-CH₂-~2.8Triplet (t)2H

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. With broadband proton decoupling, each unique carbon appears as a single line. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

AssignmentPredicted Chemical Shift (ppm)
Urea C=O~158
Ar-C (C-O)~159
Ar-C (C-CH₂)~140
-O-CH₂-CH =CH₂~133
Ar-CH (positions 2, 4, 5, 6)113 - 130
-O-CH₂-CH=CH₂ ~118
-O-CH₂ -CH=CH₂~69
-CH₂ -NH-~42
Ar-CH₂ -~37

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the spin systems of the phenethyl (-CH₂-CH₂-) and allyloxy (-CH₂-CH=CH₂) fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is fundamental for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing the different fragments together. For instance, HMBC would show correlations from the benzylic protons (Ar-CH₂) to the aromatic carbons and from the allylic protons (-O-CH₂) to the aromatic carbon at position 3, confirming the position of the allyloxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of their bonding connectivity. For a flexible molecule like this, it can provide insights into the preferred solution-state conformation.

Chromatographic Methods for Purity and Isomeric Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the method of choice for purity analysis of non-volatile compounds like urea derivatives. nih.govsielc.com A C18 column with a mobile phase gradient of water and acetonitrile (B52724) (or methanol), often with an additive like formic acid for better peak shape, would be a typical starting point. sielc.com A UV detector would be used for quantification, likely monitoring at a wavelength where the benzene (B151609) ring absorbs (around 254 nm). A purity level of >95% or >98% is typically required for research compounds, which can be determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for urea derivatives due to their polarity and potential thermal instability, GC-MS could be used after derivatization to increase volatility (e.g., silylation). The primary advantage would be the high chromatographic resolution of GC combined with the structural information from the mass spectrometer.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of the compound must be grown. If this compound can be crystallized, this technique would confirm the atomic connectivity and provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the urea group, in the crystal lattice. This method is the gold standard for structural determination but is contingent on the ability to produce suitable crystals.

Circular Dichroism Spectroscopy for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in Circular Dichroism (CD) spectroscopy. However, if chiral derivatives were to be synthesized—for example, by introducing a stereocenter on the phenethyl chain—CD spectroscopy would become a critical tool. It measures the differential absorption of left- and right-circularly polarized light, which is unique for chiral molecules. This technique would be used to determine the stereochemistry of the chiral derivative, confirm its enantiomeric purity, and study conformational changes that affect its chiroptical properties.

Future Research Directions and Therapeutic Potential of 1 3 Allyloxy Phenethyl Urea Based Compounds

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov The 1-(3-(allyloxy)phenethyl)urea scaffold can be systematically modified to generate a library of chemical probes. These probes would be instrumental in identifying and characterizing the protein targets of this class of compounds.

Future research in this area should focus on:

Synthesis of Photoaffinity Probes: Incorporation of photoreactive groups, such as azides or diazirines, into the this compound structure would enable covalent cross-linking to target proteins upon photoactivation. This would facilitate the identification of direct binding partners.

Development of Biotinylated or Fluorescently Labeled Probes: The synthesis of analogues bearing biotin (B1667282) or fluorescent tags would allow for the visualization and isolation of target proteins from complex biological mixtures. nih.gov

Activity-Based Protein Profiling (ABPP): Designing probes with reactive groups that can covalently bind to the active site of specific enzymes would be a powerful strategy to identify novel enzymatic targets.

These chemical probes would be invaluable for elucidating the mechanism of action of this compound-based compounds and for discovering new biological roles of their targets.

Probe Type Functional Group Application Potential Advantage
Photoaffinity ProbeDiazirine, Aryl Azide (B81097)Target IdentificationCovalent labeling of binding partners
Affinity-Based ProbeBiotin, Fluorescent DyeTarget Pull-down, ImagingVisualization and isolation of targets
Activity-Based ProbeElectrophilic "warhead"Enzyme Class ProfilingCovalent modification of active sites

Exploration of New Therapeutic Areas Based on Initial Research Findings

The structural motifs within this compound suggest several potential therapeutic applications. The urea (B33335) functionality is present in numerous approved drugs with diverse activities, including anticancer, antiviral, and anti-inflammatory agents. nih.gov The phenethyl group is found in compounds targeting the central nervous system.

Based on the pharmacology of structurally related compounds, the following therapeutic areas warrant investigation:

Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a urea or bi-aryl urea structure to interact with the kinase hinge region. nih.gov Derivatives of this compound could be designed and screened for activity against various cancer-related kinases.

Neurodegenerative Diseases: The role of NADPH oxidases (NOX) in producing reactive oxygen species (ROS) is implicated in neuroinflammation and neurodegeneration. researchgate.net Given that some urea-containing compounds are known to inhibit NOX enzymes, this could be a promising avenue for investigation. nih.govnih.gov

Inflammatory Disorders: Soluble epoxide hydrolase (sEH) is a therapeutic target for inflammatory and pain-related conditions. Urea-based compounds have been identified as potent sEH inhibitors. mdpi.com The potential of this compound analogues as sEH inhibitors should be explored.

Metabolic Diseases: The cannabinoid type-1 (CB1) receptor is involved in regulating appetite and energy metabolism. Phenylurea derivatives have been developed as allosteric modulators of the CB1 receptor. nih.gov

Therapeutic Area Potential Target Class Rationale Based on Structural Analogs
OncologyProtein KinasesUrea moiety is a common kinase hinge binder. nih.gov
NeurodegenerationNADPH Oxidases (NOX)Inhibition of ROS production. researchgate.net
InflammationSoluble Epoxide Hydrolase (sEH)Urea derivatives are known sEH inhibitors. mdpi.com
Metabolic DisordersCannabinoid Receptor 1 (CB1)Phenylurea compounds act as allosteric modulators. nih.gov

Strategies for Enhancing Selectivity and Potency in Analogues

To advance this compound from a lead scaffold to a clinical candidate, optimization of its selectivity and potency is crucial. A systematic structure-activity relationship (SAR) study would be the primary approach to achieve this.

Key strategies for optimization include:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate electronic properties and steric interactions with the target, thereby influencing potency and selectivity. nih.gov

Alterations to the Allyloxy Group: The allyl group can be replaced with other functionalities to explore its role in target binding and to improve metabolic stability. For instance, replacement with a propargyl group could enable "click" chemistry applications for probe development.

Substitution on the Urea Moiety: While the urea NH groups are often critical for hydrogen bonding, substitution on one of the nitrogens can alter the binding mode and pharmacokinetic properties.

Stereochemical Control: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers is essential, as biological activity is often stereospecific. nih.gov

Modification Site Example Substituents Goal of Modification
Phenethyl Phenyl Ring-Cl, -F, -CH3, -OCH3Improve potency and selectivity, alter pharmacokinetics. nih.gov
Allyloxy GroupPropargyloxy, BenzyloxyModulate binding, improve metabolic stability.
Urea NitrogenMethyl, EthylAlter binding mode, modify solubility.
Introduction of Chirality(S)- or (R)-α-methylbenzylInvestigate stereospecific interactions. nih.gov

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large compound libraries against specific biological targets. nih.gov The this compound scaffold is well-suited for the generation of a combinatorial library for HTS campaigns.

Future efforts should focus on:

Library Synthesis: Development of a robust and efficient synthetic route to generate a diverse library of this compound analogues with variations at multiple positions.

Assay Development: Creation of reliable and scalable biochemical or cell-based assays for the targets of interest (e.g., kinases, sEH, NOX). Click-chemistry based assays can be a robust platform for HTS. nih.gov

Hit-to-Lead Optimization: Following the identification of "hits" from the HTS campaign, a focused medicinal chemistry effort will be required to optimize their properties to generate lead compounds with desirable activity and drug-like properties. nih.gov

Collaborative Research Opportunities in Academia and Industry

The development of a new therapeutic agent is a complex and multidisciplinary endeavor that often benefits from collaborations between academic institutions and pharmaceutical companies.

Potential areas for collaboration include:

Academia-Industry Partnerships: Academic labs can contribute expertise in basic biology, target identification, and novel assay development, while industry partners can provide resources for large-scale screening, medicinal chemistry optimization, and clinical development.

Consortia and Open Science Initiatives: Participation in public-private partnerships and open science initiatives can accelerate progress by sharing data, resources, and expertise.

Contract Research Organizations (CROs): Specialized CROs can be engaged to perform specific tasks such as library synthesis, HTS, and preclinical testing.

Such collaborations are essential to bridge the gap between basic research and the development of new medicines that can benefit patients.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(3-(Allyloxy)phenethyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling an isocyanate (e.g., 3-(allyloxy)phenethyl isocyanate) with an amine or ammonia under anhydrous conditions. Key steps include:

  • Step 1 : Preparation of the phenethylamine derivative with allyloxy substitution via nucleophilic aromatic substitution (e.g., using allyl bromide and K₂CO₃ in acetone) .
  • Step 2 : Reaction with an isocyanate source (e.g., triphosgene) to form the urea linkage.
  • Step 3 : Purification via column chromatography or recrystallization.
    Reaction conditions (temperature, solvent polarity, and stoichiometry) critically affect yield. For example, using DMF as a solvent at 60–80°C optimizes urea bond formation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm allyloxy (-O-CH₂-CH=CH₂) and urea (-NH-CO-NH-) groups. Allyl protons appear as a triplet (δ 4.5–5.2 ppm), while urea NH signals are broad (δ 5.8–6.5 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 279.3) .
  • FT-IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹ .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how are they determined experimentally?

  • Methodological Answer :

  • Solubility : Tested in solvents like DMSO, ethanol, and water. Low aqueous solubility (<0.1 mg/mL) is common; DMSO is preferred for biological assays .
  • Thermal Stability : Analyzed via differential scanning calorimetry (DSC), showing decomposition above 200°C .
  • LogP : Estimated via reverse-phase HPLC (e.g., C18 column) to assess hydrophobicity (~2.8) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific bioactivity?

  • Methodological Answer :

  • Modifications : Replace allyloxy with propargyloxy to enhance π-π stacking or introduce electron-withdrawing groups (e.g., -CF₃) to improve receptor binding .
  • Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) to quantify IC₅₀ values. For cannabinoid receptor modulation (CB1), measure cAMP accumulation in HEK293 cells .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions with CB1’s allosteric site .

Q. What experimental strategies resolve contradictions in reported bioactivity data for urea derivatives like this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate findings across multiple cell lines (e.g., SH-SY5Y vs. HEK293) to rule out cell-specific effects .
  • Metabolic Stability : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., calcium flux) to confirm target engagement .

Q. How does the allyloxy moiety influence the compound’s pharmacokinetic profile, and what in vitro models validate this?

  • Methodological Answer :

  • CYP450 Inhibition : Test in human liver microsomes to evaluate metabolic stability. Allyloxy groups may reduce CYP3A4-mediated clearance .
  • Plasma Protein Binding : Use equilibrium dialysis; hydrophobic allyl groups increase binding (>90%), reducing free drug availability .
  • Blood-Brain Barrier (BBB) Penetration : Assess via PAMPA-BBB model; logBB values >0.3 suggest CNS activity .

Q. What computational tools are recommended for predicting the crystallographic behavior of this compound?

  • Methodological Answer :

  • Crystal Structure Prediction (CSP) : Use software like Mercury or OLEX2 to simulate packing motifs. Hydrogen-bonding networks (urea NH→O=C) dominate lattice stability .
  • Thermal Analysis : Pair DSC with Hirshfeld surface analysis to correlate melting points with intermolecular interactions .

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